2-Amino-4-hydroxybutanamide
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Overview
Description
2-Amino-4-hydroxybutanamide is an organic compound that features both an amino group and a hydroxyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxybutanamide can be achieved through several methods. One common approach involves the reaction of 2-butenolide with primary amines. This method has been developed to yield the desired hydroxyaminoamide . Another method involves the use of aldolases and transaminases to synthesize 2-Amino-4-hydroxybutanoic acid, which can then be converted to this compound .
Industrial Production Methods: the use of biocatalysts such as aldolases and transaminases in large-scale synthesis could be a potential approach for industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-hydroxybutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with thionyl chloride to form oxathiazolidine derivatives .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Thionyl chloride or ethyl trichloroacetate can be used to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include oxazolidine, oxathiazolidine, and morpholine derivatives .
Scientific Research Applications
2-Amino-4-hydroxybutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
2-Amino-4-hydroxybutanamide can be compared with other similar compounds such as:
2-Amino-4-hydroxybutanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
N-benzyl-3-benzylamino-4-hydroxybutanamide: Contains additional benzyl groups, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-amino-4-hydroxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-3(1-2-7)4(6)8/h3,7H,1-2,5H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYSODFUHQOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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